REACTION_CXSMILES
|
Cl[CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.[C:9]([NH2:12])(=[S:11])[CH3:10]>C(O)C>[CH3:10][C:9]1[S:11][C:2]2[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=2[N:12]=1
|
Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1C(CCCC1)=O
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Name
|
|
Quantity
|
2.83 g
|
Type
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reactant
|
Smiles
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C(C)(=S)N
|
Name
|
|
Quantity
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25 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling
|
Type
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CUSTOM
|
Details
|
the volatile components are removed in a rotary evaporator
|
Type
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EXTRACTION
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Details
|
It is extracted three times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic phases are dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue is then purified by column chromatography (silica gel, mobile phase: cyclohexane/ethyl acetate 7:3)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC2=C(N1)CCCC2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |